Ezetimibe hydroxy glucuronide, also known as SCH 60663, is a key metabolite of ezetimibe, a cholesterol absorption inhibitor. It is formed through the glucuronidation of ezetimibe, a phase II metabolic process that typically enhances the water solubility and excretion of compounds. [, ]. In contrast to the general detoxification role of glucuronidation, SCH 60663 retains pharmacological activity and is considered the main active component contributing to ezetimibe’s cholesterol-lowering effect in vivo [, , ]. This active metabolite has become a valuable tool in scientific research, particularly in areas such as cholesterol metabolism, drug transport, and disease models.
In Vitro Synthesis:- Ezetimibe hydroxy glucuronide can be effectively synthesized in vitro using human liver microsomes, a rich source of UDP-glucuronosyltransferase (UGT) enzymes, in the presence of UDP-glucuronic acid (UDPGA) []. - Human jejunum microsomes also produce SCH 60663 along with a minor amount of the benzylic glucuronide, SCH 488128 [].- Specific human UGT isoforms (UGT1A1, UGT1A3, and UGT2B15) have been identified as the primary enzymes responsible for the formation of SCH 60663 [].
In Vivo Formation:- Following oral administration of ezetimibe, SCH 60663 becomes the major circulating metabolite found in human plasma [, ].- Enterohepatic recycling contributes to the multiple peaks observed in the plasma concentration-time profile of SCH 60663 [].
Chemical Synthesis:- While enzymatic synthesis is commonly used for research purposes, chemical synthesis strategies for SCH 60663 and similar glucuronide conjugates have also been explored. [, ] These methods often involve multi-step reactions, protection/deprotection strategies, and require specialized expertise in carbohydrate chemistry.
Hydrolysis:- SCH 60663 can be hydrolyzed back to ezetimibe, both enzymatically and non-enzymatically. - Bacterial β-glucuronidase, found in the human gut, can hydrolyze SCH 60663, potentially contributing to the enterohepatic recirculation of ezetimibe [, ]. - Non-enzymatic hydrolysis, influenced by factors like pH and temperature, can also occur [].
Ezetimibe and its active metabolite, SCH 60663, primarily exert their cholesterol-lowering effect by inhibiting the intestinal absorption of cholesterol [, ].
Target Protein:- The direct molecular target of both ezetimibe and SCH 60663 is Niemann-Pick C1-Like 1 (NPC1L1) [].
- NPC1L1 is a transmembrane protein primarily expressed in the brush border of enterocytes (intestinal cells) and plays a crucial role in the uptake of cholesterol from the intestinal lumen [].
Mechanism:- SCH 60663 binds to NPC1L1 with high affinity, preventing cholesterol from binding and being transported into the enterocytes []. This blockage reduces the amount of dietary and biliary cholesterol entering the bloodstream, thereby lowering plasma cholesterol levels [].
Enterohepatic Recirculation:- The enterohepatic recirculation of SCH 60663 contributes to its prolonged presence in the body and its sustained interaction with NPC1L1 in the intestine [].
Limited Data Availability:- Specific data on the physical and chemical properties of SCH 60663, such as melting point, boiling point, solubility, and stability, are limited in the scientific literature.- Its increased polarity compared to ezetimibe is inferred from its structure and behavior in biological systems [, ].
Analytical Techniques:- Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for the detection, quantification, and characterization of SCH 60663 in biological samples [, , , , , , ].
Cholesterol Metabolism Research:- SCH 60663 has been instrumental in elucidating the mechanism of action of ezetimibe and understanding its role in cholesterol absorption [].- Studies using SCH 60663 have provided insights into the function of NPC1L1 and its importance in cholesterol homeostasis [, ].
Drug Transport Studies:- SCH 60663 serves as a valuable probe substrate to investigate the role of transporters in the enterohepatic circulation of drugs []. - Research has identified specific transporters, such as multidrug resistance-associated protein 2 (MRP2), involved in the biliary and intestinal secretion of SCH 60663 [].
Disease Models:- The impact of diseases like nonalcoholic steatohepatitis (NASH) on the disposition of SCH 60663 has been investigated [].- Findings suggest that NASH can alter the expression and localization of hepatic transporters, leading to increased plasma retention of SCH 60663 and potentially affecting its efficacy [].
Drug Discovery and Development:- The discovery of SCH 60663 as a potent, pharmacologically active metabolite has influenced drug discovery strategies []. - Researchers now consider the potential for active metabolites during drug development, particularly for compounds targeting intestinal processes [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6